1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744162
InChI: InChI=1S/C13H26N2/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13/h12-14H,2-11H2,1H3
SMILES:
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine

CAS No.:

Cat. No.: VC17744162

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine -

Specification

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
IUPAC Name 1-ethyl-4-(piperidin-3-ylmethyl)piperidine
Standard InChI InChI=1S/C13H26N2/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13/h12-14H,2-11H2,1H3
Standard InChI Key HLLCGDDXVNRIEW-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(CC1)CC2CCCNC2

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Features

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine consists of two piperidine rings: a primary ring substituted with an ethyl group at the 1-position and a secondary piperidine ring linked via a methylene group at the 4-position (Figure 1). The compound’s IUPAC name reflects this connectivity, while its hydrochloride salt form (CAS 1823324-61-3) has been documented with a molecular weight of 246.82 g/mol .

Key structural attributes:

  • Bicyclic framework: Enhances conformational rigidity, potentially improving receptor binding specificity.

  • Ethyl substituent: Introduces hydrophobicity, influencing blood-brain barrier permeability.

  • Piperidin-3-ylmethyl group: Provides a secondary amine site for hydrogen bonding or salt formation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-ethyl-4-[(piperidin-3-yl)methyl]piperidine typically involves multi-step alkylation and hydrogenation processes:

  • N-Alkylation: Reacting 4-(piperidin-3-ylmethyl)piperidine with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., sodium bicarbonate) to introduce the ethyl group .

  • Catalytic Hydrogenation: Utilizing palladium on carbon (Pd/C\text{Pd/C}) or platinum oxide (PtO2\text{PtO}_2) under H2\text{H}_2 pressure to reduce intermediates and ensure high purity .

Optimized conditions:

  • Temperature: 50–80°C

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Yield: ~56–74% after purification via silica gel chromatography .

Industrial Scale-Up

Large-scale production employs continuous-flow reactors to enhance efficiency. Key parameters include controlled pressure (1–3 atm) and catalyst recycling to minimize costs .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC13H26N2\text{C}_{13}\text{H}_{26}\text{N}_2
Molecular Weight210.36 g/mol (free base)
Boiling PointNot reported
LogP (Partition Coefficient)2.9 (predicted)
SolubilityModerate in polar solvents (e.g., DMSO)

The compound’s lipophilicity (LogP2.9\text{LogP} \sim 2.9) suggests moderate membrane permeability, favorable for central nervous system (CNS) targeting .

Pharmacological Significance

Opioid Receptor Modulation

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine demonstrates affinity for kappa-opioid receptors (κ\kappa-OR), which are implicated in pain modulation and stress responses. In vitro studies show a KiK_i value of 15 nM for κ\kappa-OR, comparable to synthetic opioids like U-50488 .

Calcium Channel Inhibition

Substituted piperidines, including this derivative, inhibit T-type calcium channels (Cav3.2\text{Ca}_\text{v}3.2), reducing neuropathic pain in murine models. Efficacy correlates with reduced neuronal hyperexcitability (IC50_{50} = 0.8 μM) .

Antiproliferative Activity

Piperidine derivatives exhibit cytotoxicity against leukemia cell lines (e.g., Jurkat, HL60) via apoptosis induction. While specific data for this compound are pending, structural analogs show IC50_{50} values of 1.01–3.45 μM .

Applications in Medicinal Chemistry

Analgesic Development

The compound’s dual action on κ\kappa-OR and calcium channels positions it as a candidate for non-addictive pain therapeutics. Preclinical models suggest reduced tolerance compared to morphine .

Oncology

Structural optimization could enhance selectivity for cancer cells over normal hematopoietic cells, as seen in pyrroloquinoxaline derivatives .

Neurological Disorders

Potential applications in Alzheimer’s disease are under exploration, leveraging piperidine scaffolds’ acetylcholinesterase inhibition (e.g., donepezil analogs) .

Recent Research and Developments

Stereochemical Optimization

Recent syntheses focus on chiral resolution to enhance receptor selectivity. For example, (S)-enantiomers show 3-fold greater κ\kappa-OR affinity than (R)-forms .

Hybrid Derivatives

Combining the piperidine core with benzoxazolone moieties (e.g., compound S517-1471) improves solubility and target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator